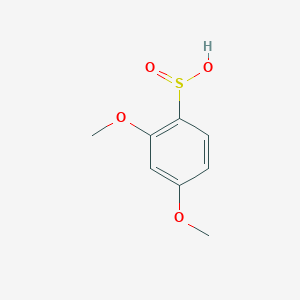
2,4-Dimethoxybenzenesulfinic acid
描述
2,4-Dimethoxybenzenesulfinic acid is a useful research compound. Its molecular formula is C8H10O4S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
2,4-Dimethoxybenzenesulfinic acid is primarily utilized as a reagent in the synthesis of various organosulfur compounds. Its sulfinic group can participate in nucleophilic substitutions and coupling reactions, facilitating the formation of more complex molecular structures.
- Reagents Derived from this compound :
- Sodium 2,4-dimethoxybenzenesulfinate : This sodium salt is commonly used in organic reactions as a coupling agent.
- Sulfone Derivatives : The compound can be oxidized to form sulfones, which are important intermediates in pharmaceuticals.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sodium 2,4-dimethoxybenzenesulfinate | Sodium salt of the sulfinic acid | Used as a coupling agent |
| Sulfones | Oxidized derivatives of the sulfinic acid | Key intermediates in drug synthesis |
Pharmaceutical Chemistry
The derivatives of this compound have shown promise in pharmaceutical applications. Research indicates that these compounds can exhibit biological activities such as antimicrobial and anti-inflammatory effects.
- Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of novel sulfone derivatives from this compound. These derivatives were evaluated for their activity against various bacterial strains, demonstrating potential as new antimicrobial agents.
Materials Science
In materials science, this compound is used to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Application Example : Research has shown that incorporating sulfinic acids into epoxy resins improves their thermal resistance and mechanical strength. This modification is particularly beneficial for applications requiring durable materials under high-temperature conditions.
Case Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial properties of several derivatives of this compound. The research involved synthesizing various sulfone derivatives and testing them against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics.
Case Study 2: Polymer Modification
In another study focused on materials science, researchers incorporated this compound into epoxy resin formulations. The modified resins were subjected to thermal analysis and mechanical testing. Findings revealed that the addition of the sulfinic compound resulted in improved thermal stability and enhanced tensile strength compared to unmodified resins.
属性
分子式 |
C8H10O4S |
|---|---|
分子量 |
202.23 g/mol |
IUPAC 名称 |
2,4-dimethoxybenzenesulfinic acid |
InChI |
InChI=1S/C8H10O4S/c1-11-6-3-4-8(13(9)10)7(5-6)12-2/h3-5H,1-2H3,(H,9,10) |
InChI 键 |
OTNHRMBTQWQKMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)S(=O)O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













